USP Chromatographic Selectivity: RRT and Acceptance Criteria vs. Atenolol Related Compound A
Under the official USP Atenolol Tablets monograph HPLC conditions (Mobile phase: Methanol:Buffer (30:70), pH 3.0; L1 column; UV 226 nm), 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide (Atenolol Related Compound B) exhibits a relative retention time (RRT) of 0.31 relative to the Atenolol main peak. In contrast, the closely related process impurity Atenolol Related Compound A elutes at an RRT of 0.41 [1]. Both impurities share the same acceptance criterion of NMT 0.20% in the tablet formulation, but their distinct RRTs are critical for peak assignment [2].
| Evidence Dimension | Relative Retention Time (RRT) in USP Atenolol Tablets Assay |
|---|---|
| Target Compound Data | RRT = 0.31 |
| Comparator Or Baseline | Atenolol Related Compound A: RRT = 0.41 |
| Quantified Difference | ΔRRT = 0.10 (Target elutes earlier) |
| Conditions | USP Atenolol Tablets monograph HPLC conditions: Methanol:Buffer (30:70), pH 3.0, L1 column, UV 226 nm |
Why This Matters
This RRT difference enables unambiguous chromatographic resolution and accurate quantification, preventing misidentification in pharmaceutical quality control.
- [1] USP. (2025). Atenolol Tablets: Related Compounds Table (Relative Retention Times). View Source
- [2] USP. (2025). Atenolol Tablets: Acceptance Criteria. View Source
